N-(2,4-difluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
Description
N-(2,4-Difluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a sulfanylacetamide moiety at position 5. This structure positions the compound within a broader class of triazolopyrimidine derivatives, which are frequently explored for their pharmacological properties, including antifungal, anticancer, and antiplatelet activities .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N6OS/c1-21-12-11(19-20-21)13(17-6-16-12)23-5-10(22)18-9-3-2-7(14)4-8(9)15/h2-4,6H,5H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLXAVHFUEUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H11F2N5OS
- Molecular Weight : 318.33 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Compounds containing the 1,2,4-triazole scaffold have demonstrated broad-spectrum activity against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies have shown that triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit cell wall synthesis and disrupt bacterial metabolism.
2. Antifungal Activity
The antifungal properties of triazole compounds are attributed to their ability to inhibit ergosterol biosynthesis in fungal cell membranes. Research indicates that the compound shows promising antifungal activity against common pathogens such as:
- Candida albicans
- Aspergillus flavus
The minimum inhibitory concentration (MIC) values for these fungi have been reported to be significantly lower than those for conventional antifungal agents like fluconazole .
3. Cytotoxicity
Studies assessing the cytotoxic effects of triazole derivatives on cancer cell lines have shown that certain analogs possess potent activity against human cancer cells. For example:
These findings suggest that the presence of the triazole ring enhances the compound's ability to induce apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in nucleic acid synthesis or other metabolic pathways crucial for microbial survival.
- Disruption of Membrane Integrity : By interfering with membrane synthesis or function, triazole derivatives can compromise the integrity of microbial cells.
- Induction of Apoptosis in Cancer Cells : The ability to trigger programmed cell death pathways in cancer cells enhances its potential as an anticancer agent.
1. Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The results indicated that compounds similar to N-(2,4-difluorophenyl)-2-(sulfanyl)acetamide exhibited significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antibiotics from this class .
2. Cancer Treatment Research
In another research effort focusing on cancer therapy, derivatives with a similar scaffold were tested against multiple cancer cell lines, demonstrating IC50 values that suggest strong cytotoxic effects comparable to established chemotherapeutics . This suggests a promising avenue for further development in oncology.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10F2N6OS
- CAS Number : 1070807-40-7
- Molecular Weight : 314.32 g/mol
The compound features a triazolo-pyrimidine moiety that is known for its biological activity, particularly in inhibiting various enzymes and cellular pathways.
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds containing the triazolo-pyrimidine structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazolo-pyrimidines can inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition can lead to reduced cancer cell growth and increased apoptosis in tumor cells .
-
Antimicrobial Properties
- Some derivatives of N-(2,4-difluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide have demonstrated antimicrobial activity against various pathogens. The presence of the sulfanyl group enhances the compound's ability to penetrate bacterial cell walls and exert its effects .
- Neurological Applications
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
-
Formation of Triazolo-Pyrimidine Core :
- The initial step involves the condensation of 3-methyl-1H-[1,2,3]triazole with appropriate pyrimidine precursors to form the triazolo-pyrimidine core.
-
Introduction of Sulfanyl Group :
- Subsequent reactions introduce the sulfanyl moiety through nucleophilic substitution or other sulfurating agents.
-
Final Acetamide Formation :
- The final step involves acylation to form the acetamide derivative, completing the synthesis process.
Case Studies
Comparison with Similar Compounds
N-(2-(Trifluoromethyl)Phenyl)Acetamide Derivative ()
The compound 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (C14H11F3N6OS, MW 368.34) differs by:
- 2-(Trifluoromethyl)phenyl vs.
- Physicochemical properties : Higher molecular weight (368.34 vs. ~363 for the target compound) and increased lipophilicity (logP ~2.8 vs. ~2.5) may enhance blood-brain barrier penetration .
Comparative Data Table
Preparation Methods
Cyclocondensation of 4,6-Diaminopyrimidin-5-ol with Methyl Azide
The triazolo-pyrimidine scaffold is constructed via a Huisgen cycloaddition between 4,6-diaminopyrimidin-5-ol and methyl azide under acidic conditions.
Optimization Parameters :
Chlorination at C7 Position
The hydroxyl group at C7 is replaced with chlorine using phosphorus oxychloride (POCl₃):
Conditions :
-
Reflux at 110°C for 6 hours
-
Solvent : Toluene
-
Yield : 85–90%
Functionalization of the Acetamide Precursor
Synthesis of 2-Chloro-N-(2,4-difluorophenyl)Acetamide
2,4-Difluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C:
Key Parameters :
Coupling of Core and Acetamide Moieties
Thiolation and Nucleophilic Substitution
The 7-chloro intermediate undergoes nucleophilic displacement with sodium hydrosulfide (NaSH), followed by coupling with 2-chloroacetamide:
Step 1: Thiol Formation
Conditions :
Step 2: Alkylation with Chloroacetamide
Optimization :
-
Base : Potassium carbonate (2.0 equiv)
-
Temperature : 25°C (room temperature)
-
Reaction Time : 12 hours
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Parameter | Value |
|---|---|
| Molecular Weight | 368.4 g/mol (theoretical) |
| Melting Point | 182–184°C |
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, triazole), 7.6–7.8 (m, 2H, Ar-H), 4.25 (s, 2H, CH₂S) |
| HPLC Purity | ≥98% |
Alternative Synthetic Routes
One-Pot Sequential Reactions
A patent-disclosed method combines cyclocondensation, chlorination, and coupling in a single reactor:
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the coupling step:
-
Reaction Time : 30 minutes vs. 12 hours conventionally
-
Yield Improvement : 72% vs. 65%
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps for preparing N-(2,4-difluorophenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the triazolopyrimidine core. A common approach includes:
Core Formation : Condensation of 3-methyl-1,2,3-triazolo[4,5-d]pyrimidine precursors with a sulfur source (e.g., thiourea) under reflux in polar aprotic solvents like DMF .
Sulfanyl-Acetamide Linkage : Coupling the core with 2-chloroacetamide derivatives via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) to ensure regioselectivity .
Final Functionalization : Introducing the 2,4-difluorophenyl group via amidation, optimized using coupling agents like EDCI/HOBt in dichloromethane .
Analytical Validation : Intermediate purity is monitored via TLC (silica gel, ethyl acetate/hexane), and final structure confirmation uses H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons from difluorophenyl at δ 7.2–7.8 ppm, triazole protons at δ 8.5–9.0 ppm). F NMR confirms fluorine substitution patterns (δ -110 to -120 ppm) .
- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm, S-C bond at ~650 cm) .
- X-ray Crystallography : Resolves molecular geometry and packing; similar triazolopyrimidine derivatives show planar triazole-pyrimidine systems with dihedral angles <10° .
- Mass Spectrometry : HRMS validates molecular weight (expected [M+H] ~435.08 Da) .
Q. What reaction conditions are optimal for synthesizing intermediates like 3-methyl-3H-triazolo[4,5-d]pyrimidine?
- Methodological Answer :
- Solvent Selection : Use DMF or DMSO for solubility of heterocyclic intermediates .
- Temperature Control : Maintain 80–100°C during cyclization to avoid side products (e.g., over-oxidation) .
- Catalysts : Employ Pd/C or CuI for Suzuki-Miyaura coupling when introducing substituents to the pyrimidine ring .
- Workup : Quench reactions with ice-water to precipitate intermediates, followed by column chromatography (silica gel, gradient elution) .
Advanced Research Questions
Q. How can reaction yields be optimized when competing pathways lead to byproducts during sulfanyl-acetamide coupling?
- Methodological Answer :
- Kinetic Control : Lower reaction temperatures (40–60°C) favor the desired SN2 mechanism over elimination .
- Base Selection : Use weak bases (e.g., KCO) instead of strong bases to minimize deprotonation of acidic pyrimidine protons .
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and identify steric/electronic barriers. For example, ICReDD’s reaction path search methods reduce trial-and-error by simulating energy profiles .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like thiols .
Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects) be resolved?
- Methodological Answer :
- Assay Standardization :
- Kinase Assays : Use homogeneous time-resolved fluorescence (HTRF) with ATP concentrations calibrated to physiological levels (1–10 µM) .
- Antimicrobial Tests : Follow CLSI guidelines for MIC determination, controlling inoculum density (5 × 10 CFU/mL) and growth media .
- Structural-Activity Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects. For example, 4-fluorophenyl analogs show enhanced kinase binding due to hydrophobic interactions .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, accounting for variability in cell lines or assay conditions .
Q. What computational strategies predict the compound’s reactivity in biological systems or catalytic environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model binding to kinase active sites (e.g., EGFR) using AMBER or GROMACS. Key parameters include solvation free energy and ligand RMSD <2 Å .
- Docking Studies : Use AutoDock Vina to predict binding poses. For triazolopyrimidines, the sulfanyl group often anchors to catalytic cysteine residues (docking scores ≤-9.0 kcal/mol) .
- ADMET Prediction : Employ SwissADME to estimate permeability (LogP ~2.5) and cytochrome P450 interactions, guiding toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
